

"2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4-fluoro-5-methoxybenzoic acid
Cat. No.:	B112869

[Get Quote](#)

Technical Guide: 2-Amino-4-fluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-4-fluoro-5-methoxybenzoic acid** (CAS No. 637347-90-1). Due to a notable lack of publicly available experimental data for this specific compound, this document presents a combination of computed properties and, for comparative context, experimental data from structurally similar analogs. The guide also outlines a general synthetic methodology for substituted aminobenzoic acids and discusses the broader significance of fluorinated benzoic acid derivatives in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, while transparently acknowledging the existing gaps in experimental data.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, suggests its potential as a versatile building block in organic synthesis, particularly in

the development of novel pharmaceutical agents. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound to support its potential application in research and development.

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical and chemical properties for **2-Amino-4-fluoro-5-methoxybenzoic acid**. The data presented below is a combination of computed values from reliable sources and a clear indication where experimental data is currently unavailable.

Properties of 2-Amino-4-fluoro-5-methoxybenzoic acid

The following table summarizes the available identifying and computed physicochemical properties for **2-Amino-4-fluoro-5-methoxybenzoic acid**.

Property	Value	Source
IUPAC Name	2-amino-4-fluoro-5-methoxybenzoic acid	PubChem[1]
CAS Number	637347-90-1	PubChem[1]
Molecular Formula	C ₈ H ₈ FNO ₃	PubChem[1]
Molecular Weight	185.15 g/mol	PubChem[1]
Exact Mass	185.04882128 Da	PubChem[1]
XLogP3 (Computed)	1.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	
pKa	Not Available	

Note: Experimental data for melting point, boiling point, solubility, and pKa for **2-Amino-4-fluoro-5-methoxybenzoic acid** are not readily available in the public domain as of the date of this publication.

Experimental Data of Structural Analogs

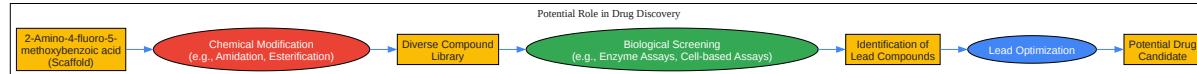
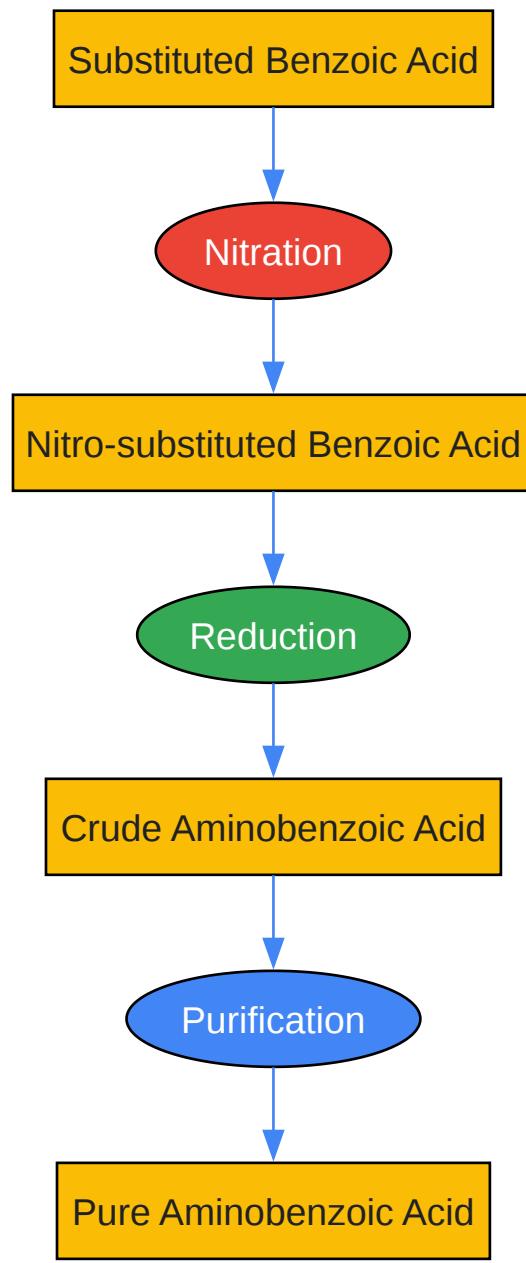
To provide a frame of reference, the following table presents experimental data for structurally related aminobenzoic acid derivatives. It is crucial to note that this data is not for **2-Amino-4-fluoro-5-methoxybenzoic acid** and should be used for comparative purposes only.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Amino-4-methoxybenzoic acid	4294-95-5	C ₈ H ₉ NO ₃	167.16	173.5
5-Amino-2-fluoro-4-methoxybenzoic acid	1131314-68-5	C ₈ H ₈ FNO ₃	185.15	Not Available
2-Amino-5-fluoro-4-methoxybenzoic acid	1363380-91-9	C ₈ H ₈ FNO ₃	185.15	Not Available

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of **2-Amino-4-fluoro-5-methoxybenzoic acid** are not detailed in readily accessible scientific literature. However, a general approach for the synthesis of substituted aminobenzoic acids can be extrapolated from established methods for analogous compounds.

General Synthetic Approach for Substituted Aminobenzoic Acids



A common strategy for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid precursor. This multi-step process can be generalized as follows:

- Nitration of a Substituted Benzoic Acid: The starting material, a suitably substituted benzoic acid, is subjected to nitration to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

- Reduction of the Nitro Group: The nitro-substituted benzoic acid is then reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) being a common and effective method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be utilized.
- Purification: The final product, the substituted aminobenzoic acid, is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Disclaimer: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of **2-Amino-4-fluoro-5-methoxybenzoic acid**.

General Synthesis Workflow for a Substituted Aminobenzoic Acid

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112869#2-amino-4-fluoro-5-methoxybenzoic-acid-physical-and-chemical-properties\]](https://www.benchchem.com/product/b112869#2-amino-4-fluoro-5-methoxybenzoic-acid-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com